Ethyl 2-oxoheptanoate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 2-oxoheptanoate and related compounds involves a variety of chemical strategies, emphasizing the compound's versatility as a synthetic intermediate. For instance, ethyl 7-chloro-2-oxoheptylate, a related compound, is synthesized through a multi-step process starting from ethyl 2,2-diethoxyacetate, highlighting a method to introduce functional groups into the heptanoate structure (Chen Xin-zhi, 2006). Additionally, the reaction of cycloheptanone with potassium persulfate in ethanol leads to ethyl or methyl 7-oxoheptanoate, demonstrating a different approach to synthesizing oxoheptanoate derivatives (Ballini, Marcantoni, & Petrini, 1991).
Molecular Structure Analysis
The molecular structure of ethyl 2-oxoheptanoate derivatives has been analyzed through various techniques, including X-ray diffraction. Such studies provide detailed insights into the compound's conformation and the spatial arrangement of its functional groups. The structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, for instance, has been elucidated to reveal a Z conformation about the C=C bond, offering a glimpse into the structural aspects of ethyl 2-oxoheptanoate derivatives (Kumar et al., 2016).
Chemical Reactions and Properties
Ethyl 2-oxoheptanoate participates in a variety of chemical reactions, demonstrating its reactivity and potential as a synthetic intermediate. For example, photochemical reactions of ethyl 2-oxo-1-cyclohexanecarboxylate in alcoholic solutions produce ω-substituted esters, indicating the compound's ability to undergo transformation under light irradiation (Tokuda, Watanabe, & Itoh, 1978).
Physical Properties Analysis
The physical properties of ethyl 2-oxoheptanoate, such as melting point, boiling point, and solubility, are crucial for its application in synthesis and material science. These properties are determined by its molecular structure and dictate the conditions under which it can be used in chemical reactions.
Chemical Properties Analysis
The chemical properties of ethyl 2-oxoheptanoate, including its reactivity with different reagents, stability under various conditions, and the nature of its derivatives, are essential for its effective utilization in organic synthesis. Its capability to form complexes with metals, as shown in the synthesis of ethyl 2,2-bis{[(benzoylcarbamothioyl)oxy]methyl}propanoate complexes, showcases its versatility and the potential for creating novel materials (Maksimov et al., 2020).
Scientific Research Applications
Synthesis of Pyrones and Derivatives : Ethyl 2-oxoheptanoate is used in the synthesis of pyrones, specifically in the formation of 4-methoxy-6-valeryl-5,6-dihydro-2-pyrone, which is a key intermediate leading to pestalotin (Takeda, Amano, & Tsuboi, 1977).
Preparation of Oxoheptanoate Esters : Studies have explored the synthesis of methyl or ethyl 7-oxoheptanoate and 7-acetoxyheptanal, highlighting the use of Ethyl 2-oxoheptanoate in generating these compounds (Ballini, Marcantoni, & Petrini, 1991).
Transformation into δ-Oxo Acid Esters : Ethyl 2-oxoheptanoate can be transformed into δ-oxo acid esters in acidic mediums. This transformation was demonstrated using solutions of 2-alkylcyclohexane-1,3-diones (Lozanova & Veselovsky, 2005).
Photochemical Reactions in Alcoholic Solutions : The compound has been utilized in photochemical reactions in alcoholic solutions to form various esters, demonstrating its reactivity under specific conditions (Tokuda, Watanabe, & Itoh, 1978).
Medical Applications : Ethyl 2-oxoheptanoate has been studied for its potential in medical applications, such as its use as a tissue adhesive in cardiovascular and thoracic surgery, demonstrating its biocompatibility and effectiveness (Kaplan et al., 2004).
Synthesis of Antiproliferative Compounds : Research has been conducted on the synthesis of combretastatin derivatives using Ethyl 2-oxoheptanoate, highlighting its role in developing compounds with potential antiproliferative activity against cancer cells (Nurieva et al., 2015).
Peptide Synthesis : The compound has been tested as an additive in peptide synthesis, demonstrating its capacity to inhibit racemization and improve coupling efficiency, which is crucial in the synthesis of peptides (Subirós-Funosas et al., 2009).
Extraction of Caffeine and Catechins : Ethyl 2-oxoheptanoate has been used in the extraction of caffeine and catechins from green tea leaves, showcasing its effectiveness and selectivity in extracting key compounds from plant materials (Bermejo et al., 2015).
Applications in Polymer Science : The compound's derivatives have been utilized in polymer science, such as in the electrospinning of poly(ethylene-co-vinyl alcohol) fibers, highlighting its relevance in the development of materials for biomedical applications (Kenawy et al., 2003).
properties
IUPAC Name |
ethyl 2-oxoheptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-3-5-6-7-8(10)9(11)12-4-2/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBGVMOKNNQVLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471630 | |
Record name | Ethyl 2-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-oxoheptanoate | |
CAS RN |
13088-50-1 | |
Record name | Ethyl 2-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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